2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol
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Overview
Description
2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol typically involves multiple steps:
Acylation Reaction: An initial acylation reaction to form an intermediate.
Nitration Reaction: The intermediate undergoes nitration to form another intermediate.
Condensation and Ring Closure: The nitrated intermediate is then subjected to condensation and ring closure to form a benzimidazole derivative.
Reduction and Cyclization: Finally, reduction and cyclization yield the target compound.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. The process involves:
Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to ensure high yield and purity.
Purification Steps: Using techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of hypertension and other cardiovascular diseases.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cardiovascular regulation.
Pathways Involved: The compound may modulate pathways related to blood pressure regulation and vascular function.
Comparison with Similar Compounds
Similar Compounds
2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole: Another benzimidazole derivative with antihypertensive properties.
Telmisartan: A well-known angiotensin II receptor antagonist used to treat hypertension.
Uniqueness
2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol is unique due to its combination of a benzimidazole moiety, a piperazine ring, and an ethanol group, which may confer distinct pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
2-[4-[(1-methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-25-22-10-6-5-9-21(22)24-23(25)18-26-14-15-27(20(17-26)12-16-28)13-11-19-7-3-2-4-8-19/h2-10,20,28H,11-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTIFJCTHDCBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(C(C3)CCO)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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